Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- is a complex chemical compound with a unique structure It is composed of multiple amino acid residues, making it a peptide-like molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- typically involves the stepwise coupling of amino acid residues. The process begins with the protection of amino groups to prevent unwanted reactions. Each amino acid is then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The reaction conditions often include solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. The use of solid-phase synthesis techniques, where the peptide is assembled on a resin support, is common. This method allows for easy purification and handling of the intermediate products.
Chemical Reactions Analysis
Types of Reactions
Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosyl residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosyl residue can lead to dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: The compound can be used in the development of novel materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- methyl ester
- Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-
Uniqueness
Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- is unique due to its specific sequence of amino acid residues, which imparts distinct chemical and biological properties
Properties
CAS No. |
123951-96-2 |
---|---|
Molecular Formula |
C25H39N7O7 |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminobutanoyl]amino]butanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C25H39N7O7/c1-4-15(26)22(36)30-17(6-3)23(37)32-19(12-20(27)34)25(39)31-18(11-13-7-9-14(33)10-8-13)24(38)29-16(5-2)21(28)35/h7-10,15-19,33H,4-6,11-12,26H2,1-3H3,(H2,27,34)(H2,28,35)(H,29,38)(H,30,36)(H,31,39)(H,32,37)/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
IGLJMYWKBQSKFQ-VMXHOPILSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC)C(=O)N)N |
Canonical SMILES |
CCC(C(=O)NC(CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.